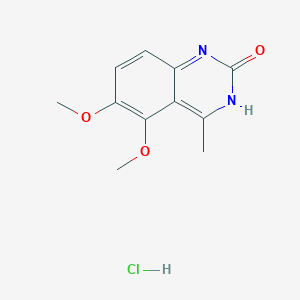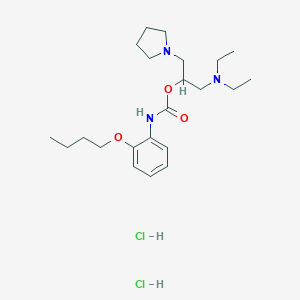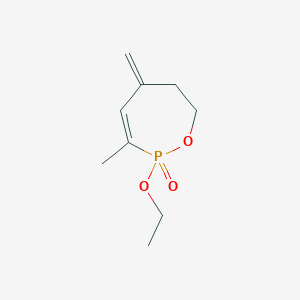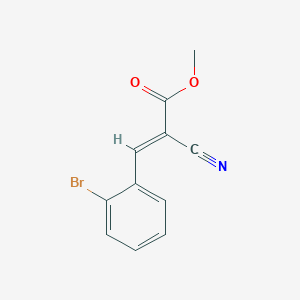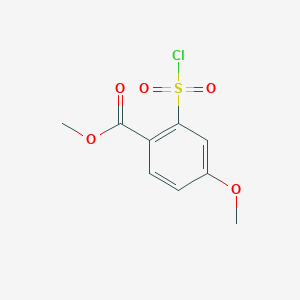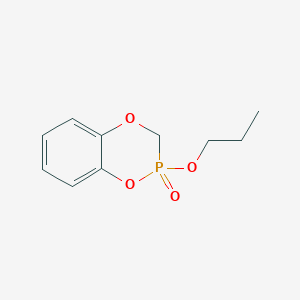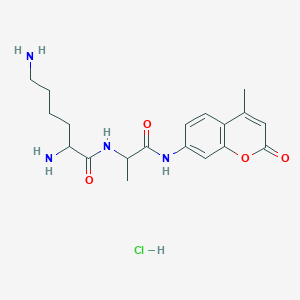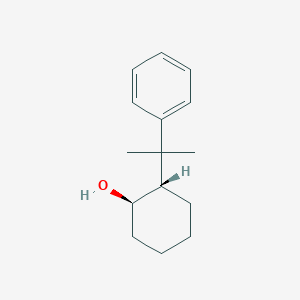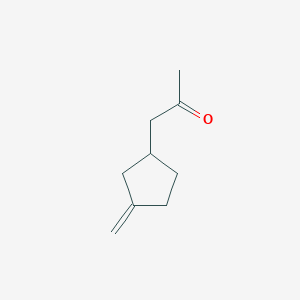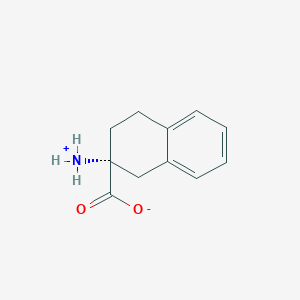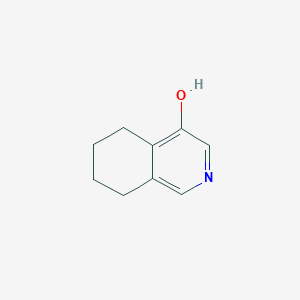
5,6,7,8-Tetrahydroisoquinolin-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6,7,8-Tetrahydroisoquinolin-4-ol (THIQ) is a naturally occurring alkaloid found in various plants such as Corydalis yanhusuo and Stephania japonica. THIQ has been studied for its potential therapeutic properties due to its ability to interact with various receptors in the body.
Mechanism Of Action
5,6,7,8-Tetrahydroisoquinolin-4-ol exerts its effects by interacting with various receptors in the body such as the dopamine D2 receptor, the N-methyl-D-aspartate (NMDA) receptor, and the sigma-1 receptor. 5,6,7,8-Tetrahydroisoquinolin-4-ol has been found to act as a partial agonist at the dopamine D2 receptor and as an antagonist at the NMDA receptor. 5,6,7,8-Tetrahydroisoquinolin-4-ol has also been found to bind to the sigma-1 receptor, which is involved in various cellular processes such as calcium homeostasis and cell survival.
Biochemical And Physiological Effects
5,6,7,8-Tetrahydroisoquinolin-4-ol has been found to have various biochemical and physiological effects in the body. 5,6,7,8-Tetrahydroisoquinolin-4-ol has been found to increase dopamine release in the brain, which may contribute to its neuroprotective effects. 5,6,7,8-Tetrahydroisoquinolin-4-ol has also been found to have antioxidant properties and may protect against oxidative stress. Additionally, 5,6,7,8-Tetrahydroisoquinolin-4-ol has been found to have anti-inflammatory properties and may be useful in the treatment of inflammatory diseases.
Advantages And Limitations For Lab Experiments
5,6,7,8-Tetrahydroisoquinolin-4-ol has several advantages for lab experiments. 5,6,7,8-Tetrahydroisoquinolin-4-ol is readily available and can be synthesized using simple methods. 5,6,7,8-Tetrahydroisoquinolin-4-ol is also stable and can be stored for extended periods without degradation. However, 5,6,7,8-Tetrahydroisoquinolin-4-ol also has limitations for lab experiments. 5,6,7,8-Tetrahydroisoquinolin-4-ol has a low solubility in water, which may limit its use in certain experiments. Additionally, 5,6,7,8-Tetrahydroisoquinolin-4-ol has a low bioavailability, which may limit its effectiveness in vivo.
Future Directions
There are several future directions for the study of 5,6,7,8-Tetrahydroisoquinolin-4-ol. 5,6,7,8-Tetrahydroisoquinolin-4-ol has shown promising results in the treatment of neurodegenerative diseases, cardiovascular diseases, and cancer. Further studies are needed to determine the optimal dosage and administration of 5,6,7,8-Tetrahydroisoquinolin-4-ol for these conditions. Additionally, the mechanisms underlying the effects of 5,6,7,8-Tetrahydroisoquinolin-4-ol on various receptors in the body need to be further elucidated. Further studies are also needed to determine the potential side effects of 5,6,7,8-Tetrahydroisoquinolin-4-ol and its long-term safety.
Synthesis Methods
5,6,7,8-Tetrahydroisoquinolin-4-ol can be synthesized using various methods such as catalytic hydrogenation of the corresponding isoquinoline or by reduction of the corresponding nitrile. However, the most commonly used method involves the reduction of the corresponding imine using sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
5,6,7,8-Tetrahydroisoquinolin-4-ol has been extensively studied for its potential therapeutic applications in various fields such as neurology, cardiology, and oncology. 5,6,7,8-Tetrahydroisoquinolin-4-ol has been found to have neuroprotective properties and has been studied for its potential use in the treatment of neurodegenerative diseases such as Parkinson's and Alzheimer's disease. 5,6,7,8-Tetrahydroisoquinolin-4-ol has also been studied for its potential use in the treatment of cardiovascular diseases such as hypertension and atherosclerosis. Additionally, 5,6,7,8-Tetrahydroisoquinolin-4-ol has been studied for its potential use in the treatment of cancer due to its ability to inhibit cancer cell growth.
properties
CAS RN |
102877-49-6 |
|---|---|
Product Name |
5,6,7,8-Tetrahydroisoquinolin-4-ol |
Molecular Formula |
C9H11NO |
Molecular Weight |
149.19 g/mol |
IUPAC Name |
5,6,7,8-tetrahydroisoquinolin-4-ol |
InChI |
InChI=1S/C9H11NO/c11-9-6-10-5-7-3-1-2-4-8(7)9/h5-6,11H,1-4H2 |
InChI Key |
HQCCSWKNMNDGJR-UHFFFAOYSA-N |
SMILES |
C1CCC2=C(C=NC=C2C1)O |
Canonical SMILES |
C1CCC2=C(C=NC=C2C1)O |
synonyms |
4-Isoquinolinol,5,6,7,8-tetrahydro-(6CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



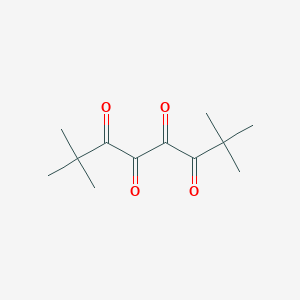
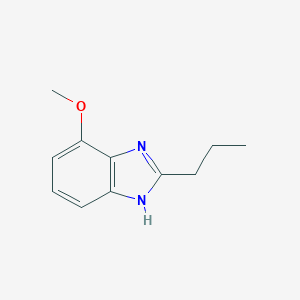
![(3S,8S,9S,10R,11S,13R,14S,17S)-3,11-dihydroxy-17-(2-hydroxyacetyl)-10-methyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-13-carbaldehyde](/img/structure/B12293.png)
